Product packaging for 2-Chloropropane-d7(Cat. No.:CAS No. 55956-02-0)

2-Chloropropane-d7

Cat. No.: B1612503
CAS No.: 55956-02-0
M. Wt: 85.58 g/mol
InChI Key: ULYZAYCEDJDHCC-YYWVXINBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science

Deuterium labeling, the substitution of hydrogen (¹H) with deuterium (²H or D), is a powerful technique with broad applications across chemistry. synmr.in Since deuterium is a stable isotope of hydrogen with double the mass, this substitution can alter the physicochemical properties of a molecule without changing its fundamental chemical structure. clearsynth.comyoutube.com This mass difference leads to a lower vibrational frequency and stronger chemical bonds for deuterium compared to hydrogen. nih.govresearchgate.net These altered properties are leveraged in various scientific fields. For instance, in medicinal chemistry, deuterium labeling can modify a drug's metabolic stability, potentially enhancing its therapeutic effects. clearsynth.comacs.org Furthermore, deuterated compounds are indispensable as internal standards in analytical techniques like mass spectrometry, improving the accuracy and reliability of measurements. thalesnano.com

Overview of Isotopic Substitution Principles for Mechanistic Elucidation

The replacement of an atom with one of its isotopes is a cornerstone for investigating chemical reaction mechanisms. numberanalytics.com This is primarily achieved through the study of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. icm.edu.plwikipedia.org When a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction, a primary KIE is observed. mmcmodinagar.ac.in The rate of a reaction involving a carbon-hydrogen bond is typically significantly faster than that of a carbon-deuterium bond. wikipedia.org By measuring the KIE, researchers can deduce whether a specific bond is being cleaved in the slowest step of a reaction, providing crucial evidence for a proposed mechanism. icm.edu.plmmcmodinagar.ac.in Secondary KIEs, where the isotopically labeled atom is not directly involved in bond breaking or formation, can also provide valuable information about the transition state of a reaction. wikipedia.org

Role of 2-Chloropropane-d7 as a Model Deuterated Halogenated Alkane in Advanced Studies

This compound, with the chemical formula (CD₃)₂CDCl, serves as an important deuterated halogenated alkane in various advanced scientific studies. isotope.com Its seven deuterium atoms make it a highly valuable tool for isotopic labeling. It is particularly useful as an internal standard in mass spectrometry for the quantification of volatile organic compounds (VOCs). thalesnano.com The distinct mass of this compound allows it to be easily distinguished from its non-deuterated counterpart and other analytes in a sample, leading to more precise and accurate measurements. thalesnano.comagriculturejournals.cz Its applications extend to environmental analysis, where it aids in the monitoring of pollutants. nih.govsigmaaldrich.com The study of such deuterated compounds provides a framework for understanding the behavior of more complex molecules in various chemical and biological systems.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its applications in research. While sharing chemical similarities with its non-deuterated analog, 2-chloropropane (B107684), its increased molecular weight due to the seven deuterium atoms leads to distinct physical characteristics.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula (CD₃)₂CDCl isotope.com
Molecular Weight 85.58 g/mol isotope.com
CAS Number 55956-02-0 lgcstandards.com
Synonym 2-chloro-1,1,1,2,3,3,3-heptadeuteriopropane lgcstandards.com
Physical State Liquid at room temperature solubilityofthings.com
Isotopic Purity Typically ≥98% isotope.com

The properties of its non-deuterated counterpart, 2-chloropropane, provide additional context.

Table 2: Physicochemical Properties of 2-Chloropropane

Property Value
Chemical Formula C₃H₇Cl lookchem.com
Molecular Weight 78.54 g/mol sigmaaldrich.com
CAS Number 75-29-6 lookchem.com
Boiling Point 34-36 °C sigmaaldrich.com
Melting Point -118 °C sigmaaldrich.com
Density 0.859 g/mL at 25 °C sigmaaldrich.com
Appearance Colorless liquid solubilityofthings.comlookchem.com
Solubility in Water 3.1 g/L (20℃) lookchem.com

Synthesis and Manufacturing

The synthesis of this compound involves the introduction of deuterium atoms into the molecular structure of 2-chloropropane. While specific, detailed synthesis routes for the fully deuterated compound are proprietary and not extensively published, general methods for deuteration and the synthesis of the parent compound provide insight into its manufacturing.

One common method for synthesizing 2-chloropropane is the reaction of isopropanol (B130326) with hydrogen chloride. guidechem.com Another approach involves the addition of hydrogen chloride to propene. google.comsciencemadness.org

For the synthesis of deuterated analogs, deuterated starting materials are required. For example, 2-Chloropropane-1,1,1-d3 can be synthesized from 2-Propanol-1,1,1-d3. chemicalbook.com Therefore, a plausible route for the synthesis of this compound would involve the use of fully deuterated isopropanol (isopropanol-d8) and deuterium chloride (DCl). Maintaining high isotopic purity throughout the synthesis and purification process is crucial for the compound's intended applications.

Applications in Scientific Research

Internal Standard in Mass Spectrometry

One of the primary applications of this compound is as an internal standard in mass spectrometry (MS). thalesnano.com In quantitative MS analysis, an internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte. The ideal internal standard has physicochemical properties very similar to the analyte but is isotopically distinct to be separately detectable by the mass spectrometer.

This compound is an excellent internal standard for the analysis of volatile organic compounds (VOCs), including its non-deuterated counterpart, 2-chloropropane. agriculturejournals.cz Because its chemical behavior is nearly identical to the analyte, it experiences similar effects during sample preparation, extraction, and injection into the analytical instrument. This co-elution helps to correct for any loss of analyte during these steps. The significant mass difference between this compound (m/z of molecular ion fragments will be higher) and the non-deuterated analyte allows for their distinct detection and quantification. docbrown.info The high isotopic purity of commercially available this compound is essential for this application to ensure accurate and reliable results. agriculturejournals.cz

Environmental Monitoring and Analysis

This compound also plays a role in environmental monitoring and analysis, particularly in the detection and quantification of pollutants. sigmaaldrich.com Its use as an internal standard is critical in methods developed to measure levels of VOCs in various environmental matrices such as air and water. nih.gov For example, it can be used in the analysis of groundwater contamination or industrial emissions to ensure the accuracy of the measurements of volatile chlorinated hydrocarbons. The stability and known properties of this compound make it a reliable reference compound in these sensitive analytical methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7Cl B1612503 2-Chloropropane-d7 CAS No. 55956-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1,1,2,3,3,3-heptadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYZAYCEDJDHCC-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584360
Record name 2-Chloro(~2~H_7_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55956-02-0
Record name 2-Chloro(~2~H_7_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropropane-d7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Deuterated 2 Chloropropane

Strategies for Deuterium (B1214612) Incorporation in Halogenated Alkanes

The incorporation of deuterium into halogenated alkanes like 2-chloropropane (B107684) can be accomplished through various methods. These strategies primarily involve either the direct exchange of hydrogen for deuterium on the alkane backbone or the synthesis from already deuterated starting materials.

Hydrogen-Deuterium (H-D) exchange reactions represent a direct approach to deuteration, involving the activation of C-H bonds. Solid acid catalysts are often employed for this purpose. For instance, in situ solid-state NMR spectroscopy has been used to study the H-D exchange of propane (B168953) over Al2O3-promoted sulfated zirconia (SZA) catalysts at mild temperatures (30–102 °C). acs.orgnih.gov These studies have revealed that the exchange can be regioselective, with a preference for the exchange of acidic protons on the catalyst surface with the deuterons of the methyl groups of propane-1,1,1,3,3,3-d6. acs.orgnih.gov The mechanism is believed to proceed through a classical carbenium ion-type pathway. acs.org

Research has shown that different solid acids exhibit varying efficiencies and selectivities in promoting H-D exchange in alkanes. The key characteristics of this process include a low initial reaction temperature, regioselectivity, and a low activation energy. acs.org The properties of the catalyst, such as its acidity and structure, play a significant role in the exchange mechanism. acs.orgnih.gov

A more common and often more controlled method for preparing 2-chloropropane-d7 involves the use of deuterated starting materials. A well-documented route is the reaction of a deuterated isopropyl alcohol with a chlorinating agent. For the synthesis of this compound, this would involve the use of 2-propanol-d8 (B1362042) or a specifically deuterated isopropanol (B130326). For example, 2-chloropropane-1,1,1,3,3,3-d6 (B3044130) has been synthesized from propane-1,1,1,3,3,3-d6-2-ol. researchgate.netresearchgate.net

The general reaction involves the substitution of the hydroxyl group with a chlorine atom. This can be achieved using various reagents, such as hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). Another common starting material is deuterated acetone, such as acetone-d6 (B32918). The reduction of acetone-d6 can yield the corresponding deuterated isopropanol, which is then chlorinated. researchgate.netresearchgate.net

A classic method for preparing a partially deuterated analog, 2-chloropropane-2-d1, involves the hydrochlorination of isopropanol-2-d1 using HCl and ZnCl2. This highlights the general applicability of this synthetic strategy.

Starting MaterialReagentProductReference
Isopropanol-2-d1HCl, ZnCl22-Chloropropane-2-d1
Acetone-d6Reduction, then ChlorinationThis compound researchgate.netresearchgate.net
Propane-1,1,1,3,3,3-d6-2-olChlorination2-Chloropropane-1,1,1,3,3,3-d6 researchgate.netresearchgate.net

Transition metal catalysts have emerged as powerful tools for C-H activation and subsequent deuteration. Rhodium on charcoal (Rh/C) has been shown to be an effective catalyst for the H/D exchange of unfunctionalized alkanes in the presence of D2O and H2 at elevated temperatures (e.g., 160 °C). capes.gov.brnih.govnorthampton.ac.uk This method allows for the preparation of fully deuterated products under relatively mild conditions. capes.gov.br

Palladium-based catalysts are also widely used, particularly for the dehalogenative deuteration of alkyl and aryl halides. nih.govresearchgate.netresearchgate.netchemrxiv.org While this is more commonly applied to introduce deuterium in place of a halogen, related C-H activation methodologies exist. For instance, palladium-catalyzed C-H activation has been developed for the deuteration of arenes and can be conceptually extended to alkanes, although the inert nature of alkane C-H bonds presents a greater challenge. chemrxiv.org Iridium complexes have also been investigated for catalytic hydrogen/deuterium exchange in organic molecules using deuterated solvents like d6-benzene or D2O. rutgers.edu

Systematic studies using density functional theory (DFT) have been conducted to understand and predict the efficacy of various transition metals (like Pt, Pd, and Ni) for C-H bond activation in propane. rsc.orgrsc.org These studies aim to accelerate the design of more efficient catalysts for dehydrogenation and, by extension, deuteration. rsc.orgrsc.org

Catalyst SystemDeuterium SourceSubstrate TypeKey FeaturesReference
Rhodium on Charcoal (Rh/C)D2OAlkanesMild conditions, high deuteration levels capes.gov.brnih.govnorthampton.ac.uk
Palladium-based catalystsD2O, D2 gasAryl/Alkyl HalidesHigh functional group tolerance nih.govresearchgate.netresearchgate.netchemrxiv.org
Iridium complexesd6-benzene, D2OVarious organic moleculesHomogeneous catalysis rutgers.edu

Enzymatic methods offer the potential for high selectivity in deuteration reactions due to the specific nature of enzyme-substrate interactions. While direct enzymatic deuteration to form this compound is not a widely reported pathway, the principles of enzymatic C-H bond functionalization can be applied.

Cytochrome P450 enzymes, for example, are known to catalyze the hydroxylation of alkanes. acs.orgnih.gov Studies on the hydroxylation of propane by enzymes like P450BM3 have shown selectivity for the secondary carbon, producing primarily 2-propanol. nagoya-u.ac.jp By conducting such enzymatic reactions in a deuterated medium or with a deuterated cofactor regeneration system, it is conceivable to produce deuterated propanols, which can then be converted to the corresponding chloropropanes. For example, the hydroxylation of deuterated butane (B89635) has been studied with methane (B114726) monooxygenase, demonstrating stereospecific C-H bond activation. nih.gov

The challenge lies in adapting these enzymatic systems for the specific synthesis of a perdeuterated compound like this compound. This would likely involve using a perdeuterated substrate (propane-d8) and ensuring the enzyme can process it efficiently. Research into engineering enzymes like P450s for specific hydroxylation reactions on small alkanes is an active area. acs.orgnagoya-u.ac.jp

Metal-Catalyzed Deuteration Approaches

Advanced Synthetic Routes to this compound Analogues

Beyond the fundamental strategies, more advanced methodologies are continually being developed to synthesize deuterated compounds with high precision and efficiency.

Radical substitution is a classic method for the halogenation of alkanes. The chlorination of propane, when initiated by UV light, proceeds via a free-radical chain mechanism. quora.comlibretexts.orgyoutube.com This process typically yields a mixture of products, in this case, 1-chloropropane (B146392) and 2-chloropropane. quora.comlibretexts.orgyoutube.com

For the synthesis of this compound, this would involve the radical chlorination of propane-d8 (B1595551). The selectivity of this reaction is governed by the relative stability of the intermediate radicals. Abstraction of a deuterium atom from a secondary carbon of propane-d8 would lead to a more stable secondary radical compared to the primary radical formed by abstraction from a terminal methyl group. masterorganicchemistry.comyoutube.com Consequently, this compound would be the major product over 1-chloropropane-d7. nih.govlibretexts.org

Experimental data for the chlorination of non-deuterated propane at 25 °C shows a product ratio of approximately 55% 2-chloropropane to 45% 1-chloropropane. libretexts.orgmasterorganicchemistry.comsciencemadness.org This inherent, albeit not exclusive, selectivity for the secondary position makes radical chlorination a viable, though potentially unselective, route to this compound. The kinetic isotope effect, comparing the reactivity of C-H versus C-D bonds, would also influence the reaction rate and potentially the product distribution. masterorganicchemistry.com

Catalytic Reduction and Deuteration of Unsaturated Deuterated Hydrocarbons

One viable synthetic pathway begins with a fully deuterated unsaturated hydrocarbon, such as hexadeuteropropene (propene-d₆). This method involves the catalytic addition of deuterium chloride (DCl) across the double bond. The reaction follows Markovnikov's rule, where the deuterium atom adds to the carbon with more deuterium atoms, and the chloride atom adds to the more substituted secondary carbon.

This gas-phase or solvent-mediated reaction is typically facilitated by a catalyst to ensure high regioselectivity and yield. google.comsciencemadness.org The catalytic hydrogenation of propene with deuterium gas is a known process for producing deuterated propane, and similar principles apply to the hydrochlorination with a deuterated acid. researchgate.net The choice of catalyst is critical and can include Lewis acids like aluminum chloride or solid catalysts that promote the electrophilic addition. guidechem.com

A multi-step alternative could involve the catalytic deuteration of an alkyne. For instance, propyne-d₄ could be reduced using deuterium gas (D₂) over a Lindlar catalyst to yield propene-d₆, which is then converted to the final product as described above.

Nucleophilic Substitution Reactions Utilizing Deuterated Reagents

A more common and direct route for synthesizing this compound is through a nucleophilic substitution reaction starting from a fully deuterated alcohol. The precursor for this synthesis is 2-Propanol-d₈ ((CD₃)₂CDOD), which can be prepared by the reduction of acetone-d₆ (CD₃COCD₃) with a deuterated reducing agent like sodium borodeuteride (NaBD₄).

Once 2-Propanol-d₈ is obtained, the hydroxyl group (-OD) is substituted with a chlorine atom. This is typically an Sₙ1 or Sₙ2-type reaction, depending on the specific reagents and conditions. chegg.comuomustansiriyah.edu.iq

Common Chlorinating Agents and Reactions:

With Thionyl Chloride (SOCl₂): This reaction is often preferred as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification. (CD₃)₂CDOD + SOCl₂ → (CD₃)₂CDCl + SO₂ + DCl

With Hydrogen Chloride (HCl): The reaction of the deuterated alcohol with concentrated hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), facilitates the substitution. guidechem.com The catalyst protonates the hydroxyl group, turning it into a better leaving group (D₂O). (CD₃)₂CDOD + HCl --(ZnCl₂)--> (CD₃)₂CDCl + HDO

The use of deuterated reagents throughout the synthesis is crucial to prevent isotopic dilution from proton contamination.

Separation and Purification Techniques for Isotope-Labeled Compounds

Following synthesis, the crude this compound product contains unreacted starting materials, byproducts, and potentially isotopologues with lower deuterium content. Its volatile nature dictates the use of specific purification techniques.

Initial Workup: A common initial step involves a liquid-liquid extraction or washing. The organic product layer is typically washed with a weak base, such as a sodium bicarbonate solution, to neutralize any remaining acid catalyst or acidic byproducts. This is followed by washing with water and then drying over an anhydrous salt like calcium chloride or sodium sulfate (B86663) to remove residual water.

Primary Purification Methods:

TechniquePrincipleApplication for this compound
Fractional Distillation Separation based on differences in boiling points. Isotopologues can have slight differences in boiling points due to the mass difference between hydrogen and deuterium.This is a primary method for separating the volatile this compound from less volatile impurities and potentially from the non-deuterated or partially deuterated analogues.
Preparative Gas Chromatography (Prep-GC) Separation of volatile compounds in the gas phase as they interact with a stationary phase within a column. The separated components are collected as they elute.Prep-GC offers very high separation efficiency and is capable of isolating compounds with very similar physical properties, making it ideal for separating isotopologues and achieving high chemical and isotopic purity. researchgate.net

The selection of the purification method depends on the scale of the synthesis and the required final purity. For high-purity standards, preparative GC is often the preferred terminal step.

Quantification of Isotopic Enrichment and Overall Purity in Synthesis

Determining the quality of the synthesized this compound requires quantifying both its chemical purity (the percentage of the desired chemical compound) and its isotopic enrichment (the percentage of molecules that are fully deuterated). This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the mass-to-charge ratio of the molecular ion with high accuracy. rsc.org

Chemical Purity: When coupled with a separation technique like gas chromatography (GC-MS), it can also identify and quantify chemical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides site-specific isotopic information. rug.nlnih.gov

¹H NMR (Proton NMR): This technique is used to detect the presence of hydrogen atoms. In a high-purity sample of this compound, the proton signals should be nearly absent. By integrating the very small residual proton signals against a known internal standard, the percentage of non-deuterated sites can be accurately calculated, thus providing a measure of isotopic enrichment. researchgate.net

²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei. A ²H NMR spectrum of this compound will show signals corresponding to the deuterium atoms at the methyl (CD₃) and methine (CDCl) positions, confirming the locations of the isotopic labels. nih.gov

¹³C NMR: The resonance frequency of a carbon atom is affected by the isotopes attached to it (isotopic shift). By analyzing the ¹³C spectrum, one can distinguish between carbons bonded to hydrogen versus those bonded to deuterium, providing another method to quantify site-specific deuteration. researchgate.net

A combination of these analytical techniques is necessary to fully characterize the final product and ensure it meets the stringent requirements for its use as an isotopic standard or tracer. rsc.orgnih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Chloropropane D7

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For deuterated compounds, NMR offers a unique window into the specific sites and extent of deuterium (B1214612) incorporation.

Deuterium (2H) NMR Studies for Positional Information and Molecular Structure Elucidation

Deuterium (²H) NMR directly observes the deuterium nuclei within a molecule. In 2-Chloropropane-d7, with the chemical formula (CD₃)₂CDCl, deuterium atoms replace all seven hydrogen atoms. isotope.comeurisotop.com The ²H NMR spectrum is anticipated to show two distinct signals corresponding to the two different chemical environments of the deuterium atoms: one for the single deuterium on the central carbon (CDCl) and another for the six deuteriums on the two methyl groups (CD₃). The integral ratio of these peaks would theoretically be 1:6. Due to the quadrupolar nature of the deuterium nucleus (spin I=1), the signals in a ²H NMR spectrum are typically broader than those in a proton NMR. nih.gov The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for straightforward spectral interpretation based on known proton chemical shifts for similar structures. researchgate.netrsc.org

Proton (1H) NMR Analysis in Deuterated Solvent Environments

When a highly deuterated compound like this compound is analyzed by proton (¹H) NMR, the spectrum is expected to be largely silent. The primary purpose of ¹H NMR in this context is to assess isotopic purity by detecting any residual proton signals. In an ideal, fully deuterated sample, no peaks would be observed. However, commercially available this compound often has a chemical purity of around 98%. isotope.comeurisotop.com Any incomplete deuteration would result in small signals in the regions where protons of non-deuterated 2-chloropropane (B107684) would appear, specifically around 1.5 ppm for the methyl protons and 4.1 ppm for the methine proton. docbrown.infoyoutube.com The use of deuterated solvents, such as chloroform-d (B32938) (CDCl₃), is standard practice to avoid interference from solvent protons. savemyexams.com

Carbon-13 (13C) NMR for Backbone Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides unambiguous information about the carbon skeleton of a molecule. For this compound, the ¹³C spectrum is significantly influenced by the attached deuterium atoms through C-D coupling. This coupling causes the carbon signals to split into multiplets. The multiplicity is determined by the formula 2nI+1, where 'n' is the number of attached deuteriums and 'I' is the spin quantum number of deuterium (I=1).

The central carbon (C2), bonded to one deuterium, will appear as a triplet.

The two equivalent methyl carbons (C1 and C3), each bonded to three deuteriums, will appear as a septet.

Another observable phenomenon is the deuterium isotope effect, which typically causes a slight upfield shift in the resonance of the attached carbon compared to its protonated counterpart. rsc.org

Table 1: Predicted ¹³C NMR Splitting Patterns for this compound

Carbon Atom Number of Attached Deuteriums Predicted Multiplicity
C1 (CD₃) 3 Septet
C2 (CDCl) 1 Triplet

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is an indispensable tool for verifying the molecular weight and isotopic composition of labeled compounds.

High-Resolution Mass Spectrometry for Accurate Mass and Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. researchgate.netnih.gov This is crucial for confirming the successful incorporation of deuterium in this compound. The substitution of seven protons (atomic mass ≈ 1.0078 Da) with seven deuteriums (atomic mass ≈ 2.0141 Da) results in a significant increase in the molecular weight.

The mass spectrum of this compound will also display a characteristic isotopic pattern due to the natural abundance of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). This results in two major molecular ion peaks (M and M+2) separated by two mass units. HRMS can resolve these and other less abundant isotopologues (e.g., containing ¹³C), and the observed isotopic distribution can be compared with the theoretical pattern to confirm both the elemental formula and the high degree of deuteration. thermofisher.comresearchgate.netplos.org A mass spectrum for 2-Chloropropane (1,1,1,2,3,3,3-d7) is available in public databases. massbank.jp

Table 2: Calculated Exact Masses of 2-Chloropropane Isotopologues

Compound Formula Isotopes Calculated Exact Mass (Da)
2-Chloropropane C₃H₇³⁵Cl ¹²C, ¹H, ³⁵Cl 78.0236

Table 3: Compound Names Mentioned

Compound Name
This compound
2-Chloropropane

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves two primary functions: assessing the chemical purity and confirming the compound's identity.

The gas chromatography component separates the this compound from any potential impurities based on differences in their boiling points and interactions with the stationary phase of the GC column. This separation is crucial for determining the chemical purity of the substance. For instance, a study on the purity assessment of a volatile deuterated compound, benzene-d6, demonstrated the effectiveness of GC-MS in determining the content of isotopic impurities. researchgate.netnih.gov This approach can be similarly applied to this compound to quantify any non-deuterated or partially deuterated chloropropane species, as well as other organic impurities. researchgate.netnih.gov The homogeneity of a batch of a deuterated compound can be assessed by analyzing multiple randomly selected samples by GC, and if the variation in results between samples is not significantly different from the variation in repeated analyses of the same sample, the material is considered homogeneous. industry.gov.au

The mass spectrometry component then ionizes the separated compounds and fragments them. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the fragments and their relative abundances. For 2-Chloropropane, the mass spectrum shows characteristic peaks that confirm its structure. docbrown.infochemicalbook.com In the case of this compound, with a molecular weight of 85.59 g/mol , the molecular ion peak would be expected at a higher m/z value compared to its non-deuterated counterpart (molecular weight 78.54 g/mol ). eurisotop.comnih.gov The fragmentation pattern would also be altered due to the presence of deuterium atoms, providing further confirmation of the isotopic labeling. The identity of this compound is confirmed by comparing its mass spectrum to a reference spectrum recorded under the same conditions. ut.ee The presence of specific fragment ions, particularly those with higher m/z values, and the quasi-molecular ion are crucial for positive identification. ut.ee

A typical GC-MS analysis of 2-Chloropropane would reveal a base peak and several other significant fragment ions. For the non-deuterated compound, prominent peaks are often observed at m/z 43, 27, 41, 63, and 78. nih.gov For this compound, the masses of these fragments would be shifted due to the seven deuterium atoms.

Table 1: Illustrative GC-MS Data for 2-Chloropropane

ParameterValue
Compound Name 2-Chloropropane
Molecular Formula C₃H₇Cl
Molecular Weight 78.54 g/mol
GC Retention Time Dependent on column and conditions
Major Mass Fragments (m/z) 43, 27, 41, 63, 78

This table is for illustrative purposes for the non-deuterated compound, as specific experimental data for this compound was not available in the search results. The m/z values for the deuterated compound would be higher.

Isotope Ratio Mass Spectrometry for Precise Isotopic Composition

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to determine the relative abundance of isotopes in a sample with high precision. wikipedia.org This technique is essential for accurately quantifying the isotopic enrichment of this compound, ensuring it meets the required specifications for its intended applications. researchgate.netnih.gov

In a typical IRMS analysis, the sample is introduced into the instrument, often after being combusted or pyrolyzed to convert the compound into simple gases like H₂ and CO₂. researchgate.netitrcweb.org For the analysis of deuterium content, the compound is converted to hydrogen gas (a mix of H₂, HD, and D₂). The IRMS then measures the ratio of the ion currents corresponding to mass-to-charge ratios of 2 (H₂) and 3 (HD). researchgate.net From this ratio, the precise deuterium abundance in the original molecule can be calculated.

The isotopic composition is often expressed in delta (δ) notation, which compares the isotope ratio of the sample to that of a standard. itrcweb.org For deuterated compounds, this provides a clear measure of the degree of isotopic labeling. IRMS can differentiate between samples with identical chemical compositions but different isotopic origins or enrichment levels. researchgate.netcaltech.edu

Several methods can be used to introduce the sample into the IRMS system, including continuous flow systems where the sample is prepared immediately before analysis. wikipedia.org Gas chromatography can be coupled with IRMS (GC-IRMS), allowing for the isotopic analysis of individual compounds within a mixture. itrcweb.orgimpactant.cat This is particularly useful for assessing the isotopic purity of this compound and distinguishing it from any co-eluting impurities.

Table 2: Key Aspects of Isotope Ratio Mass Spectrometry for this compound

ParameterDescription
Technique Isotope Ratio Mass Spectrometry (IRMS)
Measurement Relative abundance of isotopes (e.g., ²H/¹H ratio)
Sample Preparation Typically involves conversion to simple gases (e.g., H₂)
Instrumentation Often a magnetic sector mass spectrometer for high precision
Data Output Isotope ratios, often expressed in delta (δ) notation
Application for this compound Precise determination of deuterium enrichment

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly sensitive to molecular structure and bonding, making them invaluable for the characterization of this compound. arxiv.orgnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Deuterated Chloropropanes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. numberanalytics.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber and serves as a molecular fingerprint. docbrown.info For this compound, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the molecule. libretexts.org Due to the increased mass of deuterium, the C-D stretching and bending vibrations will occur at lower frequencies compared to the C-H vibrations in non-deuterated 2-chloropropane. libretexts.org This isotopic shift is a key feature in the IR spectrum of this compound and provides direct evidence of deuteration.

For non-deuterated 2-chloropropane, the C-H stretching vibrations are typically observed in the 2880-3080 cm⁻¹ region. docbrown.info In this compound, these will be replaced by C-D stretching bands at significantly lower wavenumbers. Similarly, C-H bending vibrations around 1300-1500 cm⁻¹ in the non-deuterated compound will be shifted to lower frequencies. docbrown.info The C-Cl stretching vibration, which occurs in the range of 580-780 cm⁻¹, may also experience a minor shift due to changes in vibrational coupling upon deuteration. docbrown.info

A study of 2-chloropropane-d3 (CH₃(CD₃)CHCl) provided insights into the vibrational assignments of deuterated chloropropanes. cdnsciencepub.com The C-D stretching vibrations were observed in the region of 2130-2242 cm⁻¹. cdnsciencepub.com This information can be extrapolated to predict the spectral features of this compound, which would have more extensive C-D vibrations.

Table 3: Comparison of IR Vibrational Frequencies for 2-Chloropropane and Expected Shifts for this compound

Vibrational Mode2-Chloropropane (cm⁻¹)Expected Range for this compound (cm⁻¹)
C-H Stretch~2880 - 3080 docbrown.infoN/A
C-D StretchN/A~2100 - 2250 cdnsciencepub.com
C-H Bend~1300 - 1500 docbrown.infoN/A
C-D BendN/ALower than C-H bend
C-C-C Skeletal~1140 - 1175 and 790 - 840 docbrown.infoSimilar with slight shifts
C-Cl Stretch~580 - 780 docbrown.infoSimilar with slight shifts

Raman Spectroscopy for Complementary Molecular Vibrational Studies

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. arxiv.orgnih.gov While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects the change in polarizability. edinst.com Therefore, some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. cigrjournal.org

For molecules with a center of symmetry, there is a rule of mutual exclusion, meaning that vibrations that are IR active are Raman inactive, and vice versa. While 2-Chloropropane does not have a center of symmetry, some vibrations will be more prominent in one technique than the other. cigrjournal.org

In the analysis of this compound, Raman spectroscopy can provide additional details about the molecular structure. The symmetric vibrations of the molecule, such as the C-C skeletal stretches, are often strong in the Raman spectrum. Similar to IR spectroscopy, the substitution of hydrogen with deuterium will cause significant shifts in the vibrational frequencies. The C-D vibrations will appear at lower wavenumbers compared to C-H vibrations.

A study on 2-chloropropane-d3 recorded Raman spectra in gaseous, liquid, and solid states, allowing for a detailed vibrational assignment. cdnsciencepub.com This type of comprehensive analysis, when applied to this compound, would enable a thorough understanding of its vibrational properties. By combining the data from both IR and Raman spectroscopy, a more complete picture of the molecular vibrations and structure of this compound can be obtained. arxiv.orgnih.govcigrjournal.org

Investigation of Reaction Mechanisms Via Kinetic Isotope Effects Kie Involving 2 Chloropropane D7

Theoretical Foundations of Kinetic Isotope Effects in Deuterated Compounds

The theoretical basis for the kinetic isotope effect is rooted in the principles of quantum mechanics and transition state theory, which explain how isotopic mass differences influence reaction kinetics. numberanalytics.comwikipedia.org

The primary origin of the kinetic isotope effect lies in the difference in zero-point energy (ZPE) between bonds to different isotopes. princeton.edu ZPE is the lowest possible vibrational energy a quantum mechanical system can possess. numberanalytics.comlibretexts.org A bond to a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. libretexts.orglibretexts.orgunam.mx

This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond. libretexts.org As a result, reactions where a C-H bond is cleaved in the rate-determining step proceed faster than the same reaction with a C-D bond, leading to a "normal" kinetic isotope effect (kH/kD > 1). libretexts.orgkit.edu The difference in activation energy between the deuterated and non-deuterated reactants is primarily determined by the difference in their ground-state ZPEs, as this energy is lost upon reaching the transition state where the bond is breaking. princeton.eduescholarship.org

Transition state theory provides a framework for understanding how ZPE differences affect reaction rates. numberanalytics.comwikipedia.orgescholarship.org It posits that reactants are in equilibrium with a high-energy species known as the transition state, which then proceeds to form products. The rate of the reaction is dependent on the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. escholarship.org

Isotopic substitution affects the vibrational energy levels of both the reactant and the transition state. princeton.edu The magnitude of the KIE is determined by the change in the ZPE difference between the C-H and C-D bonds as the molecule moves from the ground state to the transition state. princeton.edu If the vibrational frequencies associated with the isotopic atom decrease significantly in the transition state (as in bond breaking), a normal KIE is observed. Conversely, if certain vibrational modes (e.g., bending frequencies) become stiffer and their frequencies increase in the transition state, an inverse KIE (kH/kD < 1) can occur. wikipedia.org

Zero-Point Energy Differences and Their Influence on Reaction Rates

Primary Kinetic Isotope Effects in Bond-Breaking/Forming Processes of 2-Chloropropane-d7

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is made or broken in the rate-determining step of the reaction. epfl.chutdallas.edu For reactions involving 2-chloropropane (B107684), this would typically be observed in elimination reactions where the C-H (or C-D) bond at the 2-position is cleaved.

For example, in an E2 elimination reaction of 2-chloropropane, a base removes a proton from the central carbon simultaneously with the departure of the chloride leaving group. If this compound is used, the rate-determining step involves the breaking of a C-D bond. Due to the higher activation energy required to cleave the C-D bond compared to the C-H bond, the reaction rate for the deuterated compound will be significantly slower. princeton.edu Theoretical values for primary KIEs involving C-H bond cleavage are typically in the range of 6 to 8 at room temperature, though observed values are often lower. libretexts.org A study on the thermolysis of 2-chloropropane, an elimination reaction, found a primary chlorine kinetic isotope effect, confirming that the C-Cl bond is broken in the rate-determining step. sci-hub.se A similar primary deuterium (B1214612) KIE would be expected if the C-H bond cleavage is also rate-limiting.

Secondary Kinetic Isotope Effects: Examination of Steric and Hyperconjugative Contributions

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs but provide crucial information about the transition state structure. unam.mx For this compound, where all hydrogens are replaced, both α- and β-SKIEs can be studied.

α-Secondary KIEs : These arise from isotopic substitution at the α-carbon (the carbon bearing the leaving group). In the case of this compound, this involves the deuterium atom at the C-2 position. These effects are primarily due to changes in hybridization at the α-carbon. wikipedia.org In an SN1 reaction, the hybridization changes from sp³ in the reactant to sp² in the carbocation intermediate. This leads to a loosening of the Cα-H(D) bending vibrations in the transition state, resulting in a normal KIE (typically kH/kD ≈ 1.1–1.2). wikipedia.orgprinceton.edu In an SN2 reaction, the hybridization changes to a more crowded sp²-like trigonal bipyramidal transition state, which can lead to an inverse KIE (kH/kD ≈ 0.8–0.9) due to increased steric hindrance. wikipedia.orgcdnsciencepub.com

β-Secondary KIEs : These are observed when deuterium is substituted at the β-carbon (the methyl groups in this compound). β-SKIEs are often attributed to hyperconjugation, the stabilizing interaction between the Cβ-H(D) σ-bonds and an adjacent empty or partially filled p-orbital, such as in a carbocationic transition state. libretexts.orgprinceton.edu The C-H bond is better at donating electron density than the C-D bond. Therefore, in reactions with significant positive charge development at the α-carbon in the transition state (like SN1 or E1 reactions), the protio-compound is stabilized more effectively than its deuterated counterpart, leading to a faster reaction and a normal KIE (kH/kD > 1). libretexts.orgcdnsciencepub.com Studies on the solvolysis of alkyl halides have shown that the magnitude of the β-deuterium isotope effect increases as the transition state becomes more ionic, reflecting greater carbocation character. cdnsciencepub.com

Table 1: Typical Secondary Kinetic Isotope Effects in Nucleophilic Substitution

Reaction TypeHybridization Change (α-carbon)Typical α-SKIE (kH/kD per D)Typical β-SKIE (kH/kD per CD₃)Primary Contribution
SN1sp³ → sp²1.1 - 1.21.1 - 1.3Hyperconjugation / Bending Vibrations
SN2sp³ → sp² (trigonal bipyramidal)0.9 - 1.0 (or slightly inverse)~1.0Steric Crowding / Bending Vibrations

Data compiled from multiple sources. wikipedia.orgprinceton.educdnsciencepub.com

Solvent Isotope Effects in Reaction Environments

When a reaction is performed in a deuterated solvent, such as deuterium oxide (D₂O) instead of water (H₂O), a solvent isotope effect (SIE) can be observed. nih.govchem-station.com This is particularly relevant for solvolysis reactions of 2-chloropropane. The SIE can arise from several factors:

Primary Effect : The solvent may act as a nucleophile or a base, and if a proton (or deuteron) transfer from the solvent is part of the rate-determining step, a primary KIE will be observed. libretexts.org

Secondary Effect : The transition state may be solvated differently by D₂O compared to H₂O. Since D-O bonds are stronger than H-O bonds, effects related to hydrogen bonding can alter the energy of the transition state. libretexts.org

Proton Inventory Studies : By measuring the reaction rate in various mixtures of H₂O and D₂O, it is possible to determine the number of protons that are in flight in the transition state, providing detailed mechanistic insight. nih.gov

For many acid-catalyzed reactions, the rate is often 2-3 times faster in D₂O than in H₂O. wikipedia.org This inverse solvent isotope effect is because D₃O⁺ is a stronger acid than H₃O⁺. wikipedia.orgchem-station.com

Methodologies for Precise KIE Determination in Organic Reactions

Accurate measurement of KIEs is essential for their mechanistic interpretation. Several techniques are employed, each with its own advantages.

Mass Spectrometry (MS) : Isotope-Ratio Mass Spectrometry (IRMS) is a highly precise method for measuring KIEs, especially for small effects or at natural abundance. wikipedia.orgnih.gov It measures the ratio of isotopic masses in the reactant or product at different reaction times.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to determine KIEs by quantifying the relative amounts of deuterated and non-deuterated products or reactants. nih.gov This can be done through intermolecular competition experiments where a mixture of labeled and unlabeled starting material is used. epfl.ch

Competitive Methods : These experiments involve reacting a mixture of the isotopically labeled and unlabeled compounds and analyzing the isotopic ratio of the products or the remaining starting material. numberanalytics.comnih.gov This method is particularly advantageous because it minimizes systematic errors and allows for high-precision determination of the KIE. nih.gov

Table 2: Methodologies for KIE Determination

MethodologyPrincipleTypical ApplicationAdvantages
Parallel ReactionsSeparate kinetic runs for deuterated and non-deuterated reactants. epfl.chMeasuring primary KIEs.Conceptually simple.
Intermolecular CompetitionReacting a mixture of isotopic substrates and analyzing product/reactant ratios. numberanalytics.comepfl.chPrecise measurement of small primary and secondary KIEs.High precision, minimizes systematic errors. nih.gov
Isotope-Ratio Mass Spectrometry (IRMS)Measures isotopic ratios with very high precision. wikipedia.orgHeavy atom KIEs, natural abundance KIEs.Superior precision for stable isotopes. nih.gov
NMR SpectroscopyQuantifies isotope ratios by integrating signals of labeled and unlabeled species. nih.govProduct distribution in competition experiments.Non-destructive, provides structural information.

Advanced Research Applications of 2 Chloropropane D7

Applications in Quantitative Analytical Methodologies

The near-identical chemical nature of isotopically labeled compounds to their unlabeled counterparts makes them invaluable in quantitative analysis. lgcstandards.com 2-Chloropropane-d7 is particularly well-suited for methods requiring high precision and accuracy.

In quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS), an internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for the loss of analyte during sample preparation and injection. lgcstandards.com

An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. lgcstandards.com this compound is an exemplary internal standard for the quantification of 2-chloropropane (B107684). Because it has the same chemical structure, it behaves identically during extraction and chromatography, meaning it experiences the same losses and has a nearly identical retention time. lgcstandards.com However, due to its higher mass, it is easily distinguished from the unlabeled 2-chloropropane by the mass spectrometer. lgcstandards.com This approach, known as the stable isotope dilution assay, is a gold standard for quantification, as it compensates for matrix effects and procedural variations, leading to highly accurate and reliable results. agriculturejournals.cz

For instance, methods have been developed for related chloropropanols using their deuterated analogs as internal standards, demonstrating the robustness of this technique. agriculturejournals.czcapes.gov.br The quantification relies on measuring the relative response of the analyte to the known concentration of the internal standard. lgcstandards.com

Table 1: Comparison of 2-Chloropropane and its Deuterated Internal Standard

Property2-Chloropropane (Analyte)This compound (Internal Standard)Rationale for Use
Chemical Formula C₃H₇ClC₃D₇Cl / (CD₃)₂CDCl isotope.comIdentical structure ensures similar behavior in extraction and chromatography.
Molecular Weight 78.54 g/mol nih.gov85.59 g/mol eurisotop.comMass difference allows for distinct detection by mass spectrometry.
Boiling Point 35.7 °C nih.gov~37.3 °C guidechem.comSimilar boiling points lead to co-elution in gas chromatography.
CAS Number 75-29-6 nih.gov55956-02-0 lgcstandards.comUnique identifiers for each compound.

Accurate quantification requires the creation of a calibration curve, which plots the instrument's response versus the concentration of the analyte. This compound is essential in preparing the standards used to generate this curve.

A typical procedure involves preparing a series of calibration standards containing varying concentrations of the analyte (2-chloropropane) but a fixed concentration of the internal standard (this compound). accustandard.comepa.gov Each standard is then analyzed, and a calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. agriculturejournals.cz The resulting linear relationship allows for the precise determination of 2-chloropropane concentration in unknown samples by measuring their signal ratio and interpolating from the curve. This method's high precision is demonstrated by low relative standard deviation (RSD) values, often in the range of 1.0–4.2%, and high recovery rates. agriculturejournals.cz

Table 2: Illustrative Data for a 5-Point Calibration Curve

Standard LevelAnalyte Conc. (µg/L)Internal Std. Conc. (µg/L)Analyte Response (Area)Internal Std. Response (Area)Response Ratio (Analyte/IS)
155010,500100,0000.105
2105021,000101,0000.208
35050104,00099,5001.045
410050205,00099,0002.071
520050415,000100,5004.129

Utilization as an Internal Standard in Mass Spectrometry-Based Quantitative Assays

Applications in Mechanistic Organic Chemistry Research

Isotopic labeling is a cornerstone of mechanistic chemistry, providing profound insights into the step-by-step pathways of chemical reactions. numberanalytics.com

Replacing hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds more slowly than the cleavage of a C-H bond. wikipedia.org

By using this compound in a reaction, chemists can determine if the C-H bond is broken in the rate-determining step. If a significant KIE is observed (i.e., the reaction is slower with the deuterated compound), it provides strong evidence that this bond cleavage is a crucial part of the slowest step in the reaction mechanism. This technique is invaluable for distinguishing between competing pathways, such as SN1 versus SN2 or E1 versus E2 elimination reactions. masterorganicchemistry.com For example, in a study of dehydrochlorination reactions, the kinetics of HCl elimination from 2-chloropropane were investigated to understand the molecular nature of the reaction. nist.gov Using a deuterated version would provide deeper insight into the transition state of this elimination.

The deuterium atoms in this compound act as inert labels that can be tracked throughout a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. numberanalytics.com This is particularly useful for studying reactions that involve molecular rearrangements, where the carbon skeleton of the molecule changes.

For example, in acid-catalyzed reactions that may proceed through carbocation intermediates, rearrangements like 1,2-hydride shifts are common. researchgate.net If this compound were subjected to such conditions, the final position of the deuterium atoms in the product would reveal whether a rearrangement occurred and precisely how it happened. Studies on the acid-catalyzed cyclialkylation of related phenyl-alcohols have shown unexpected framework transpositions, a phenomenon that could be further clarified using deuterated starting materials to trace the atom movements. researchgate.netresearchgate.net

Elucidation of Complex Reaction Pathways and Rate-Determining Steps

Applications in Pharmaceutical and Biomedical Research

The use of deuterated compounds has become a significant strategy in pharmaceutical research and drug development. nih.gov This approach, sometimes called a "deuterium switch," involves selectively replacing hydrogen atoms with deuterium at strategic positions within a drug molecule to improve its properties. nih.gov

The primary benefit of deuteration is the enhancement of a drug's metabolic stability. unibestpharm.com Many drugs are broken down in the body by cytochrome P450 (CYP450) enzymes, often through the cleavage of C-H bonds. By replacing a C-H bond at a metabolic "soft spot" with a stronger C-D bond, the rate of metabolism can be significantly reduced. wikipedia.orgnih.gov This can lead to several therapeutic advantages:

Improved Pharmacokinetics: A longer drug half-life, which may allow for lower or less frequent dosing. wikipedia.org

Enhanced Safety Profile: Reduced formation of potentially toxic metabolites. unibestpharm.com

Increased Efficacy: Maintaining therapeutic concentrations of the active drug for a longer period. nih.gov

While this compound is not itself a therapeutic agent, it represents a deuterated chemical building block. The principles of its enhanced stability are directly applicable to the design of new drugs. A molecule containing an isopropyl chloride group, for instance, could be deuterated in a similar manner to slow its degradation. Furthermore, deuterated compounds can be used as tracers in preclinical studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of a potential drug without using radioactive labels. hwb.gov.in The approval of deuterated drugs like deutetrabenazine by the FDA has validated this approach, making the synthesis and application of deuterated intermediates a key area of modern medicinal chemistry. nih.govnih.gov

Metabolic Pathway Tracing and In Vivo Drug Fate Studies Utilizing Deuterium Labels

Stable isotope tracing is a cornerstone of modern metabolic research, enabling scientists to follow the journey of molecules through complex biochemical pathways within living organisms. nih.gov Deuterated compounds, such as this compound, can serve as ideal tracers because they are chemically almost identical to their non-deuterated counterparts but are easily distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

While specific studies detailing the use of this compound in metabolic tracing are not extensively documented in publicly available research, the principles of its application can be inferred from studies of similar molecules. For instance, the metabolism of the non-deuterated 2-chloropropane is known to be enzymatically dechlorinated in vitro by rat liver microsomes, a reaction potentially catalyzed by cytochrome P450. directivepublications.org By administering this compound to a biological system, researchers could use techniques like GC-MS to track the appearance of deuterated metabolites. This would allow for the unambiguous identification of metabolic products and the elucidation of the metabolic pathways involved, minimizing interference from endogenous, non-deuterated compounds. smolecule.com The stability of the carbon-deuterium bond can also help in understanding the mechanisms of enzymatic reactions.

A hypothetical study might involve the administration of this compound to laboratory animals, followed by the collection of biological samples (e.g., urine, blood, tissue). Analysis of these samples by GC-MS would search for molecules with the characteristic mass-to-charge ratio of deuterated metabolites. The identification of these metabolites would provide direct evidence of the metabolic fate of the parent compound.

Pharmacokinetic Investigations of Deuterated Analogues for Improved Metabolic Stability

While there are no specific, publicly documented pharmacokinetic studies focused on this compound, the principle has been successfully applied to other drugs. For example, the deuterated drug deutetrabenazine shows a significantly improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. bioscientia.de

In the context of 2-chloropropane, which is known to undergo metabolic transformation, a deuterated version like this compound would be expected to exhibit a slower rate of metabolism. A comparative pharmacokinetic study in an animal model could be designed to investigate this.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of 2-Chloropropane and this compound

Parameter2-ChloropropaneThis compound (Predicted)
Half-life (t½) ShorterLonger
Metabolic Clearance HigherLower
Area Under the Curve (AUC) LowerHigher

Such a study would provide valuable data on the potential for using deuteration to enhance the metabolic stability of small halogenated alkanes, which could have implications for the design of new therapeutic agents with more favorable pharmacokinetic profiles.

Role in Radioligand Synthesis and Positron Emission Tomography (PET) Precursor Development

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiotracers to visualize and quantify biochemical processes in the body. rsc.org The synthesis of these radiotracers often involves the use of precursor molecules that are labeled with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). frontiersin.org

There is no direct evidence in the reviewed literature of this compound being used as a precursor for PET radioligand synthesis. However, deuterated compounds are increasingly being used in the development of PET tracers. The introduction of deuterium can block or slow down metabolic processes that might otherwise degrade the radiotracer, leading to a cleaner signal and improved imaging quality. nih.gov For example, deuterated [¹⁸F]fluoroethyl tropane (B1204802) analogues have been synthesized and evaluated as potential PET imaging agents for the dopamine (B1211576) transporter, showing improved metabolic stability. nih.gov

Given its structure, it is conceivable that a derivative of this compound could be functionalized to serve as a scaffold for a novel PET radioligand. The deuterium labeling would be advantageous in preventing defluorination or other metabolic degradation pathways that could interfere with the imaging results. The development of such a tracer would likely involve a multi-step synthesis to introduce a positron-emitting isotope and a targeting moiety for a specific biological target.

Applications in Environmental and Analytical Chemistry

In environmental science, isotopically labeled compounds are invaluable for tracking the fate of pollutants and for developing sensitive and accurate analytical methods.

Tracing Environmental Fate and Transformation of Halogenated Organic Compounds

Understanding the environmental fate and transport of halogenated organic compounds is crucial for assessing their environmental impact and for developing remediation strategies. cdc.gov Stable isotope analysis has emerged as a powerful tool for this purpose. rsc.orgresearchgate.net By releasing a known amount of a deuterated compound like this compound into a controlled environmental system (e.g., a soil column or a microcosm), its movement, degradation, and transformation can be monitored over time.

Table 2: Potential Data from a Hypothetical Environmental Fate Study of this compound

Environmental CompartmentConcentration of this compound over TimeIdentification of Deuterated Degradation Products
Water Monitored to determine dissolution and transport rates.Analysis by GC-MS to identify products of hydrolysis and biodegradation.
Soil Measured at different depths to assess mobility and adsorption.Extraction and analysis to identify soil-bound residues and transformation products.
Air Monitored to quantify volatilization rates.Collection and analysis of air samples to detect the parent compound.

Such a study would contribute to a more accurate model of the environmental behavior of short-chain chlorinated hydrocarbons.

Development of Advanced Detection Methods for Specific Environmental Contaminants

This compound serves as an excellent internal standard for the quantification of volatile organic compounds (VOCs), including its non-deuterated analogue, in environmental samples. sigmaaldrich.com In analytical techniques such as gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to the sample before analysis. epa.gov Because this compound has nearly identical chemical and physical properties to 2-chloropropane, it behaves similarly during sample preparation and analysis. However, its higher mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This allows for the correction of any analyte loss during the analytical procedure, leading to more accurate and precise quantification.

The use of deuterated internal standards is a common practice in environmental analysis for a wide range of pollutants. For example, deuterated polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) are routinely used as internal standards in their respective analyses. The availability of this compound allows for the application of this robust analytical approach to the monitoring of 2-chloropropane and other related volatile halogenated hydrocarbons in various environmental matrices.

Modern analytical methods like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are often employed for the analysis of volatile compounds in water and air. jfda-online.comresearchgate.net The inclusion of this compound as an internal standard in these methods would significantly improve the reliability of the data obtained, which is critical for regulatory compliance and environmental risk assessment.

Computational Chemistry and Theoretical Modeling of 2 Chloropropane D7

Ab Initio Quantum Mechanical Calculations for Deuterated Systems

Ab initio quantum mechanical calculations, which are based on first principles without empirical parameters, are fundamental to understanding the electronic structure and energy of molecules like 2-Chloropropane-d7. wikipedia.org These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's wave function, from which various properties can be derived.

For deuterated systems, ab initio calculations, particularly at the Hartree-Fock level, serve as a starting point for more complex analyses. wikipedia.orgcdnsciencepub.com For instance, Hartree-Fock gradient calculations using basis sets like 3-21G* and 6-31G* have been employed to determine the equilibrium geometry and vibrational frequencies of isotopologues of 2-chloropropane (B107684). cdnsciencepub.com While these calculations provide a foundational understanding, they often need to be augmented by post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, to accurately account for electron correlation. ucsb.edu The primary influence of deuteration observed in these calculations is on the vibrational frequencies, a direct consequence of the increased mass of deuterium (B1214612). This change in vibrational zero-point energy (ZPE) is a key factor in explaining the kinetic isotope effects observed in reactions involving this compound.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it applicable to larger and more complex systems. abinit.org For this compound, DFT is instrumental in exploring its electronic structure and reactivity.

Studies using DFT can predict various molecular properties, including optimized geometries, vibrational frequencies, and reaction energetics. The choice of the exchange-correlation functional is crucial in DFT and can range from simpler Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGAs) and hybrid functionals like B3LYP. q-chem.com For reactions involving this compound, such as nucleophilic substitutions or eliminations, DFT can be used to model the potential energy surfaces of the isotopologues. This allows for the calculation of activation energies and reaction enthalpies, providing a theoretical basis for understanding how deuteration affects reaction rates and equilibria. The change in bond vibrational frequencies upon deuteration, particularly the C-D bonds, alters the zero-point energy of the molecule, which in turn can influence the activation barrier for a reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. This approach allows for the exploration of the conformational landscape and intermolecular interactions of this compound over time.

Conformational analysis of 2-chloropropane reveals different spatial arrangements of its atoms due to rotation around single bonds. orgosolver.comchemistrysteps.com The relative stability of these conformers, such as staggered and eclipsed forms, is influenced by steric and electronic effects. orgosolver.comchemistrysteps.com MD simulations can model the transitions between these conformations and determine their relative populations. For this compound, the increased mass of deuterium can subtly alter the rotational barriers and the equilibrium between different conformers.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. libretexts.org In a condensed phase, molecules of this compound will interact with each other and with solvent molecules through forces like van der Waals interactions and dipole-dipole interactions. libretexts.org Calculations on related secondary chlorides have suggested the possibility of weak intermolecular hydrogen bonds of the C-Cl···H-C(Cl) type. scispace.com MD simulations can quantify the strength and nature of these interactions and predict bulk properties like density and diffusion coefficients. The replacement of hydrogen with deuterium can affect the nature of hydrogen bonding and other non-covalent interactions, which can be probed through these simulations.

Vibrational Frequency Calculations and Spectroscopic Simulations for Interpretation

The vibrational spectrum of a molecule is a unique fingerprint that is highly sensitive to its structure and isotopic composition. Computational methods are essential for assigning and interpreting the complex vibrational spectra of molecules like this compound.

Calculations of vibrational frequencies are typically performed using methods like ab initio Hartree-Fock or DFT. cdnsciencepub.comopenmopac.net For 2-chloropropane and its deuterated analogues, these calculations predict the frequencies and intensities of the normal modes of vibration. cdnsciencepub.com The substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies, particularly for modes involving the motion of the deuterium atoms. For example, C-D stretching vibrations occur at lower frequencies than C-H stretches. These predicted spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the vibrational assignments. cdnsciencepub.com The agreement between calculated and experimental frequencies can often be improved by applying scaling factors to the calculated force fields. nist.gov

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies for 2-Chloropropane Isotopologues This table is illustrative and based on general findings in the field. Specific values may vary depending on the computational method and experimental conditions.

Vibrational Mode2-Chloropropane (Calculated, cm⁻¹)This compound (Calculated, cm⁻¹)Experimental Observation
C-H Stretch~2960-Shift to lower frequency upon deuteration
C-D Stretch-~2200Appearance of new bands in the C-D stretching region
CH₃/CD₃ Deformation~1450~1050Significant frequency shifts
C-Cl Stretch~630~620Minor frequency shift

Computational Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. faccts.de The KIE is a powerful tool for elucidating reaction mechanisms, and computational chemistry plays a crucial role in its prediction and interpretation. faccts.deosti.gov

For reactions involving this compound, the KIE arises primarily from the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. faccts.de The heavier deuterium atom leads to a lower ZPVE for the C-D bond compared to the C-H bond. If this bond is broken or significantly altered in the transition state of a reaction, a primary KIE is observed. Computational models, often employing DFT or higher-level ab initio methods, can calculate the ZPVE of the reactants and the transition state for both the deuterated and non-deuterated species. rutgers.edu The difference in the activation energies (ΔE₀) calculated from these ZPVEs allows for the prediction of the KIE.

For example, in an elimination reaction where a C-D bond is broken, the activation energy for the deuterated compound will be higher, leading to a slower reaction rate (a normal KIE, kH/kD > 1). Conversely, secondary KIEs can occur when the isotopically substituted bond is not directly broken but is located near the reaction center. These effects are generally smaller and can be either normal or inverse (kH/kD < 1). Computational studies can help to dissect these effects and provide a detailed understanding of the transition state structure.

Future Directions and Emerging Research Avenues for Deuterated 2 Chloropropane

Development of Novel and More Efficient Synthesis Routes for Highly Deuterated Halogenated Alkanes

The synthesis of highly deuterated halogenated alkanes like 2-chloropropane-d7 is foundational to its application in various scientific fields. Current methods often involve the reaction of a deuterated alcohol with a halogenating agent. For instance, 2-chloropropane-d3 has been synthesized by reacting isopropanol-d3 with phosphorus trichloride. cdnsciencepub.com Future research is geared towards developing more efficient, selective, and scalable synthesis routes.

A significant area of interest is the development of methods for the direct and selective introduction of deuterium (B1214612) into alkyl chains. nih.gov Techniques such as hydrogen isotope exchange (HIE) are being explored to replace hydrogen with deuterium in a controlled manner. nih.govacs.org While HIE is a powerful tool, challenges remain in achieving high regioselectivity and deuterium incorporation. nih.govacs.org Recent advancements include metallaphotoredox-catalyzed methods that utilize D₂O as an economical deuterium source for the deuteration of alkyl-substituted thianthrenium salts, which can then be coupled with various electrophiles. nih.gov Another promising approach is the photo-induced dehalogenative deuteration of alkyl halides using phosphine-mediated halogen-atom transfer, which also employs D₂O. rsc.org These innovative methods offer pathways to synthesize a broader range of deuterated alkanes with high precision and efficiency. nih.govrsc.org

Future efforts will likely focus on:

Catalyst Development: Designing new catalysts that can facilitate HIE with greater selectivity and under milder conditions. acs.org

Deuterium Source Optimization: Exploring cost-effective and readily available deuterium sources beyond traditional reagents. nih.govgoogle.com

Late-Stage Functionalization: Developing methods for introducing deuterium into complex molecules at a late stage of the synthesis, which is particularly valuable in drug discovery. acs.orgmusechem.com

Integration of Advanced Spectroscopic and Chromatographic Techniques for Enhanced Characterization

The precise characterization of deuterated compounds is crucial for their effective use in research. Advanced analytical techniques are continuously being integrated to provide detailed structural and purity information for molecules like this compound.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable. nih.govmdpi.com High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) allows for detailed compound annotation. nih.gov In NMR, the use of deuterated solvents is standard practice to avoid strong solvent signals. researchgate.netdocbrown.info However, the deuterium isotope effect can cause slight shifts in retention times in liquid chromatography (LC) and affect the mass of analytes in MS. researchgate.net Future research will likely focus on developing novel NMR pulse sequences and MS fragmentation techniques to better characterize deuterated molecules.

Chromatographic techniques , particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for separating and purifying deuterated compounds. mdpi.comsigmaaldrich.com The coupling of these chromatographic methods with spectroscopic detectors (hyphenated techniques) like LC-MS, GC-MS, and LC-NMR provides a powerful tool for real-time structural elucidation. nih.govresearchgate.net The development of ultra-high performance liquid chromatography (UHPLC) with sub-2 µm particle columns has enabled higher resolution and throughput separations. nih.gov A recent development involves trapping-enrichment deuterated multidimensional-liquid chromatography (TE-Dt-mDLC) for rapid analysis at the microgram scale. nih.gov

Future advancements in this area may include:

Hyphenated Technique Optimization: Improving the interfaces and data integration between chromatography and spectroscopy for more seamless and informative analyses. nih.gov

Multi-dimensional Chromatography: Expanding the use of multi-dimensional separation techniques to resolve complex mixtures of deuterated isomers and byproducts.

Miniaturization and Automation: Developing microfluidic-based analytical systems for high-throughput characterization of deuterated compounds.

Expansion of Kinetic Isotope Effect Studies to More Complex and Biologically Relevant Systems

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. portico.org The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of a C-D bond. portico.org This effect is a cornerstone of mechanistic organic chemistry and has been studied for reactions involving 2-chloropropane (B107684). For example, chlorine kinetic isotope effects have been measured in the thermolysis of 2-chloropropane. sci-hub.se

The application of KIE studies is expanding from simple organic reactions to more complex and biologically relevant systems. nih.govresearchgate.net In drug metabolism, for instance, deuteration at a metabolic "soft spot" can slow down the rate of enzymatic breakdown, leading to improved pharmacokinetic profiles. nih.govresearchgate.net Cytochrome P450 (P450) enzymes are a major family of enzymes involved in drug metabolism, and many KIE studies have focused on their reactions. nih.govresearchgate.net The observation of a deuterium KIE in a P450-catalyzed reaction indicates that C-H bond breaking is at least partially rate-limiting. nih.gov

Future research in this domain will likely involve:

In Vivo KIE Studies: Moving beyond in vitro experiments to study the KIE in living organisms to gain a more accurate understanding of how deuteration affects metabolic pathways. clearsynth.comnih.gov

Complex Biological Systems: Investigating the KIE in intricate biological processes such as protein-ligand interactions, enzyme catalysis, and cellular signaling. clearsynth.com

Deuterium Metabolic Imaging (DMI): Utilizing techniques like DMI, a magnetic resonance-based method, to map the metabolism of deuterated substrates in vivo. nih.gov

Innovations in Deuterium Labeling Strategies for Targeted Drug Discovery and Development

Deuterium labeling has become a valuable strategy in drug discovery and development. nih.govclearsynth.com By replacing hydrogen with deuterium at specific positions in a drug molecule, it is possible to modulate its metabolic stability and pharmacokinetic properties. nih.govresearchgate.net This can lead to drugs with improved efficacy, safety, and patient compliance. researchgate.net The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this approach. nih.govresearchgate.net

Innovations in deuterium labeling are focused on making the process more precise and efficient. acs.orgmusechem.com The ability to selectively introduce deuterium into a molecule allows for the fine-tuning of its properties. nih.gov This "precision deuteration" can be used to block undesirable metabolic pathways while preserving the desired pharmacological activity. nih.gov

Key areas for future innovation include:

Site-Selective Deuteration: Developing new synthetic methods that allow for the introduction of deuterium at any desired position within a molecule with high selectivity. nih.gov

Deuterated Building Blocks: Expanding the library of readily available deuterated starting materials and intermediates to facilitate the synthesis of complex deuterated molecules. nih.gov

Predictive Modeling: Using computational tools to predict the metabolic fate of deuterated compounds and to guide the design of new drug candidates.

Advancements in Computational Methodologies for Predicting Isotopic Behavior and Spectroscopic Signatures

Computational chemistry plays a crucial role in understanding and predicting the behavior of deuterated compounds. ajchem-a.comajchem-a.com Quantum chemical methods can be used to calculate molecular geometries, vibrational frequencies, and rotational constants, providing insights into how deuteration affects these properties. ajchem-a.comajchem-a.com These calculations can help in the interpretation of experimental spectroscopic data. ajchem-a.comajchem-a.com For example, computational studies have shown that deuteration leads to a redshift in vibrational frequencies. ajchem-a.comajchem-a.com

Density Functional Theory (DFT) and other advanced computational methods are used to model the potential energy surfaces of reactions, which is essential for understanding the kinetic isotope effect. By comparing the calculated energy barriers for the cleavage of C-H and C-D bonds, researchers can predict the magnitude of the KIE.

Future advancements in computational methodologies will likely focus on:

Improved Accuracy: Developing more accurate and efficient computational models that can better predict the properties and reactivity of deuterated compounds. ajchem-a.comajchem-a.com

Dynamic Simulations: Using molecular dynamics simulations to study the dynamic behavior of deuterated molecules in different environments, such as in solution or bound to a protein. mdpi.com

Integrated Approaches: Combining computational predictions with experimental data to gain a more comprehensive understanding of isotopic effects. mdpi.com

Machine Learning: Employing machine learning algorithms to analyze large datasets of experimental and computational data to identify patterns and make predictions about the behavior of deuterated compounds.

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility when synthesizing 2-Chloropropane-d7?

  • Methodological Answer : Follow protocols that detail deuterium incorporation (e.g., using deuterated precursors like (CD₃)₂CDCl) and verify isotopic purity via mass spectrometry (minimum 98 atom% D) . Document reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., distillation under inert atmospheres) to align with guidelines for experimental reproducibility . Storage at 0–6°C is critical to prevent isotopic exchange or degradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adopt OSHA HazCom 2012 standards, including fume hood use, PPE (gloves, goggles), and spill containment kits. While not classified as a developmental toxin under Prop 65, its volatility requires vapor exposure monitoring . Avoid contact with reactive metals (e.g., Na, K) to prevent explosive reactions .

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer : Combine gas chromatography (GC) with deuterium NMR (²H NMR) to confirm isotopic integrity. For non-deuterated impurities, use FT-IR to detect C-H stretches (absent in fully deuterated samples) . Report purity thresholds (e.g., ≥98%) and batch-specific data in supplementary materials .

Advanced Research Questions

Q. What challenges arise in quantifying reaction kinetics involving this compound as a deuterated solvent?

  • Methodological Answer : Deuteration alters solvent polarity and kinetic isotope effects (KIE), impacting reaction rates. Control experiments with non-deuterated analogs (e.g., 2-chloropropane) are necessary to isolate isotopic effects. Use Arrhenius plots to compare activation energies and validate deviations caused by deuterium .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for deuterated derivatives?

  • Methodological Answer : Deuterium’s quadrupolar moment (I=1) broadens NMR signals, complicating splitting analysis. Employ high-field instruments (≥500 MHz) and decoupling techniques. Cross-validate with computational methods (e.g., DFT simulations of coupling constants) .

Q. What strategies address discrepancies between theoretical and experimental isotopic distribution in this compound?

  • Methodological Answer : Trace impurities (e.g., residual H in CD₃ groups) may skew mass spectrometry results. Use high-resolution MS (HRMS) and isotopic dilution assays to quantify deviations. Compare with synthetic pathways to identify incomplete deuterium incorporation steps .

Q. How do regulatory guidelines (e.g., ICH M7) influence the use of this compound in pharmaceutical research?

  • Methodological Answer : Although not listed as a Substance of Very High Concern (SVHC) under REACH, its residual solvent limits in drug formulations must align with ICH Q3D thresholds for elemental impurities. Conduct PDE (Permitted Daily Exposure) calculations based on toxicity data and route of administration .

Data Presentation and Analysis

Table 1 : Key Analytical Parameters for this compound

ParameterMethodAcceptable RangeReference
Isotopic Purity²H NMR / HRMS≥98 atom% D
VolatilityGas Chromatography (GC)Retention time ±0.1 min
Residual Solvent ComplianceICH Q3D GuidelinesPDE ≤1.0 mg/day
Thermal StabilityDifferential Scanning Calorimetry (DSC)Decomposition >150°C

Guidelines for Reporting

  • Experimental Replication : Provide step-by-step synthesis protocols in supplementary materials, including raw spectral data (NMR, MS) and purity certificates .
  • Conflict Resolution : For contradictory data (e.g., reactivity vs. stability), apply triangulation by cross-referencing multiple analytical methods and peer-reviewed literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropropane-d7
Reactant of Route 2
2-Chloropropane-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.